LogP Reduction vs. Spiro[3.4]octane
Spiro[3.4]octan-2-ol displays a predicted LogP of 1.70, which is 1.0–2.2 units lower than that of the fully hydrocarbon spiro[3.4]octane scaffold (LogP 2.73 from ChemSrc; Log Kow 3.93 estimated by WSKOW v1.41 from ChemSpider) . The introduction of a single secondary alcohol therefore reduces computed lipophilicity by 38–56%, moving the compound closer to the CNS-favourable LogP range of 1–3 while retaining sufficient passive permeability potential.
| Evidence Dimension | Octanol–water partition coefficient (LogP / Log Kow) |
|---|---|
| Target Compound Data | LogP = 1.70 (Leyan predicted) |
| Comparator Or Baseline | Spiro[3.4]octane: LogP = 2.73 (ChemSrc); Log Kow = 3.93 (WSKOW v1.41 estimate on ChemSpider) |
| Quantified Difference | ΔLogP = –1.0 to –2.2 (reduction of 38–56%) |
| Conditions | In silico predicted values; experimental confirmation not available in published literature |
Why This Matters
Procurement decisions that ignore this LogP difference risk introducing a compound with substantially higher lipophilicity, which can drive increased metabolic turnover, elevated plasma protein binding, and greater off-target promiscuity in downstream biological assays.
